molecular formula C14H13N3OS B2430194 N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide CAS No. 135298-71-4

N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2430194
CAS No.: 135298-71-4
M. Wt: 271.34
InChI Key: AYFPIHNOHLDHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a cyanomethyl group, a phenylethyl group, and a carboxamide group attached to the thiazole ring

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c15-8-9-16-14(18)12-10-19-13(17-12)7-6-11-4-2-1-3-5-11/h1-5,10H,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFPIHNOHLDHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CS2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the cyanomethyl and phenylethyl groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are used to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases. Its interactions with specific enzymes and receptors are of particular interest.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide include other thiazole derivatives with different substituents. Examples include:

  • 2-(2-phenylethyl)-1,3-thiazole-4-carboxamide
  • N-(cyanomethyl)-1,3-thiazole-4-carboxamide
  • 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

What sets this compound apart is the combination of its cyanomethyl, phenylethyl, and carboxamide groups. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.